![molecular formula C13H18BrNO3 B3059512 Tert-butyl (2-bromo-5-methoxybenzyl)carbamate CAS No. 478375-35-8](/img/structure/B3059512.png)
Tert-butyl (2-bromo-5-methoxybenzyl)carbamate
Overview
Description
“Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” is a chemical compound with the molecular formula C13H18BrNO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It could also involve the use of 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group. The benzyl group contains a bromine atom and a methoxy group .Scientific Research Applications
Palladium(II) and Gold(I) Complexes Synthesis
Researchers have synthesized and structurally studied Palladium(II) and Gold(I) complexes using a new O-functionalized N-heterocyclic carbene ligand derived from the reaction of 2-methoxybenzyl bromide and tert-butylimidazole. These complexes have shown promise in catalytic applications, showcasing the potential utility of tert-butyl (2-bromo-5-methoxybenzyl)carbamate derivatives in the development of catalytic agents (Ray, Shaikh, & Ghosh, 2007).
Benzolactams Synthesis
Another study explored the reaction of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates with alkyllithium to produce 8-oxoberbines, which were then further reacted to produce various addition products. This research highlights the utility of this compound derivatives in the synthesis of complex organic molecules (Orito et al., 2000).
Molecular Structure Studies
The molecular structures of compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have been determined through X-ray diffraction studies. Such research underscores the importance of this compound derivatives in facilitating the understanding of molecular geometries and intermolecular interactions (Abonía et al., 2007).
Development of Novel Protecting Groups
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the role of this compound derivatives in developing intermediates for biologically active compounds. This showcases its potential application in pharmaceutical synthesis and the development of novel protecting groups (Zhao et al., 2017).
Safety and Hazards
The safety data sheet for “Tert-butyl (2-bromo-5-methoxybenzyl)carbamate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase, influencing neurotransmission .
Mode of Action
The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The methoxy group may also participate in nucleophilic substitution reactions .
Biochemical Pathways
Based on its structural similarity to other carbamates, it may influence cholinergic neurotransmission .
Pharmacokinetics
The compound’s molecular weight (28715 g/mol ) and LogP value (3.413 ) suggest it may have good bioavailability .
Result of Action
Carbamates are generally known to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission .
properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-methoxyphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(17-4)5-6-11(9)14/h5-7H,8H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMICQKLIMSXDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628996 | |
Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478375-35-8 | |
Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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